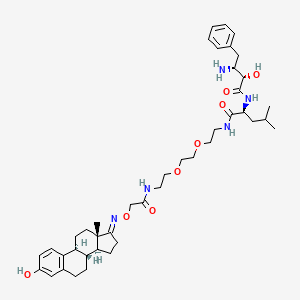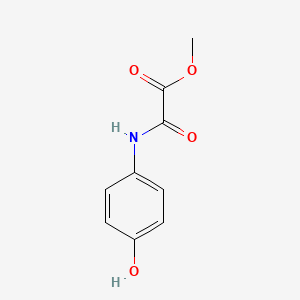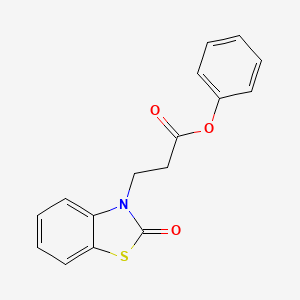
PROTAC ER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proteolysis targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to degrade specific proteins within cells. PROTAC ER is a type of PROTAC that targets the estrogen receptor (ER), a protein involved in various cellular processes, including the regulation of gene expression and cell proliferation. This compound has shown promise in treating diseases such as breast cancer by selectively degrading the estrogen receptor, thereby inhibiting its activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER involves the creation of a heterobifunctional molecule that can bind both the estrogen receptor and an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The first step involves synthesizing the ligand that binds to the estrogen receptor. This ligand is often derived from known estrogen receptor inhibitors.
Linker Attachment: A chemical linker is then attached to the ligand. The linker is designed to provide the appropriate spatial orientation for the final PROTAC molecule.
E3 Ligase Ligand Synthesis: The ligand that binds to the E3 ubiquitin ligase is synthesized separately.
Conjugation: The final step involves conjugating the estrogen receptor ligand-linker complex with the E3 ligase ligand to form the complete PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the produced this compound.
化学反応の分析
Types of Reactions
PROTAC ER undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Amidation Reactions: Involving the formation of amide bonds, particularly during the late-stage synthesis of the PROTAC molecule.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Ligands: Specific molecules that bind to the estrogen receptor and E3 ligase.
Linkers: Chemical structures that connect the ligands.
Catalysts: Such as ruthenium, used in amidation reactions.
Major Products
The major product of these reactions is the fully synthesized this compound molecule, which can effectively bind to both the estrogen receptor and the E3 ubiquitin ligase, leading to the targeted degradation of the estrogen receptor .
科学的研究の応用
PROTAC ER has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of the estrogen receptor in cellular processes and disease mechanisms.
Medicine: Shows potential as a therapeutic agent for treating estrogen receptor-positive breast cancer and other diseases involving the estrogen receptor.
Industry: Used in drug discovery and development, particularly in the creation of targeted therapies for cancer .
作用機序
PROTAC ER exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of its activity, thereby reducing the proliferation of estrogen receptor-positive cancer cells .
類似化合物との比較
Similar Compounds
ARV-471: Another PROTAC targeting the estrogen receptor, currently in clinical development.
ERD-3111 and UM-ERD-4001: PROTACs that have shown efficacy in preclinical models of estrogen receptor-positive breast cancer
Uniqueness
PROTAC ER is unique in its ability to selectively degrade the estrogen receptor through the ubiquitin-proteasome system. Unlike traditional small-molecule inhibitors, this compound does not merely inhibit the receptor’s activity but actively degrades it, offering a more effective approach to reducing estrogen receptor signaling .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOSMHAAYKBET-UTCZBAMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647142.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2647145.png)
![N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2647146.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2647153.png)
![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)

![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)


